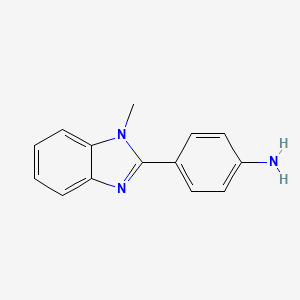

4-(1-甲基-1H-苯并咪唑-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

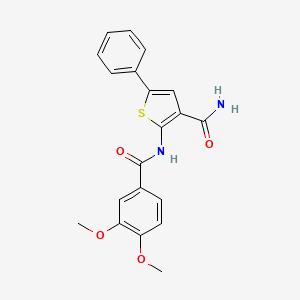

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It inhibits the binding of p34 protein to NEDD4-1 protein and can be used as an anti-cancer agent .

Synthesis Analysis

The synthesis of a similar compound, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of a similar compound, 2- [ (1H-benzimidazol-1-yl)-methyl]benzoic acid, were provided using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The structure of the synthesized compounds was established by NMR spectroscopy ( 1 H, 13 C), mass spectrometry, and infrared spectroscopy .科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including 4-(1-methyl-1H-benzimidazol-2-yl)aniline, have been found to exhibit potent antimicrobial activity. They are effective against a range of bacteria and fungi, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens like E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Antitumor Activity

These compounds also show promise in antitumor applications due to their ability to interfere with cell division and DNA replication in cancer cells. The structural features of benzimidazole derivatives are crucial for their multifarious activities, including antitumor effects .

Antiviral Applications

The benzimidazole core is instrumental in the development of antiviral agents. Its derivatives can be designed to target viral replication mechanisms, offering a pathway for new drug development .

Antiulcer Applications

As proton-pump inhibitors (PPIs), some benzimidazole derivatives are used to treat ulcer-related conditions by reducing gastric acid production. Drugs like lansoprazole and omeprazole are examples of PPIs that contain benzimidazole structures .

Anticoagulant Properties

Benzimidazole derivatives can act as anticoagulants, helping to prevent blood clots by inhibiting certain clotting factors or pathways in the coagulation process .

Antiallergic Effects

These compounds may also have applications in treating allergic reactions due to their potential to modulate immune responses .

Synthesis Methods

Different synthetic routes for benzimidazole derivatives, including microwave-assisted synthesis, offer efficient and high-yield production methods for these compounds, which is essential for their application in various fields .

Chemical Modifications for Enhanced Activity

Recent research has focused on designing and synthesizing new benzimidazole derivatives with modifications that enhance their biological activity or specificity for certain applications, such as creating more potent antibacterial agents .

作用机制

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes , which suggests that this compound may also interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the wide range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall pharmacological activity.

未来方向

属性

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWGXVIDMXDJOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

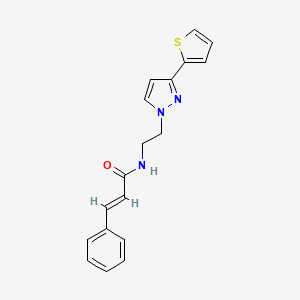

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

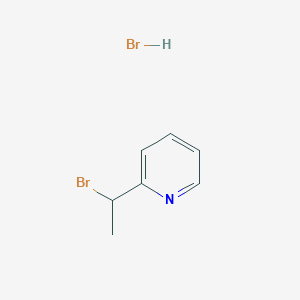

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)

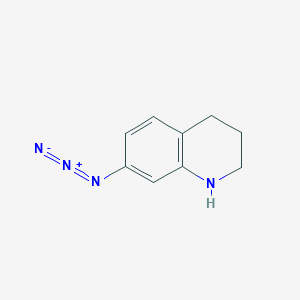

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)